TMP-153
描述
TMP 153,也称为N-[4-(2-氯苯基)-6,7-二甲基-3-喹啉基]-N'-(2,4-二氟苯基)脲,是一种有效的酰基辅酶A:胆固醇酰基转移酶(ACAT)选择性抑制剂。该酶在胆固醇代谢中起着至关重要的作用,催化胆固醇与脂肪酸的酯化。 TMP 153已被证明可以抑制胆固醇吸收并降低各种动物模型的血浆胆固醇水平,使其成为治疗高胆固醇血症和动脉粥样硬化的有希望的化合物 .
作用机制
TMP 153通过抑制酰基辅酶A:胆固醇酰基转移酶(ACAT)的活性发挥作用。这种酶负责胆固醇与脂肪酸的酯化,这是胆固醇代谢中的关键步骤。通过抑制ACAT,TMP 153减少胆固醇酯的形成,导致胆固醇吸收减少和血浆胆固醇水平降低。 该化合物已被证明可以抑制肠道和肝脏中的ACAT活性,使其在降低各种动物模型的胆固醇水平方面有效 .
准备方法
合成路线和反应条件
TMP 153的合成涉及多个关键步骤,从喹啉核的制备开始。然后通过一系列取代反应,用氯苯基和二氟苯基对喹啉衍生物进行官能化。 最后一步涉及在喹啉和二氟苯基之间形成脲键 .
工业生产方法
TMP 153的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括使用先进的纯化技术,如重结晶和色谱,以分离最终产物。 然后对该化合物进行严格的质量控制措施,以确保其适合研究和潜在的治疗应用 .
化学反应分析
反应类型
TMP 153经历了几种类型的化学反应,包括:
氧化: TMP 153可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 该化合物可以被还原以形成还原衍生物,这些衍生物可能具有不同的生物活性。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物包括TMP 153的各种氧化、还原和取代衍生物。 这些衍生物可以表现出不同的生物活性,并且经常被研究以了解其潜在的治疗应用 .
科学研究应用
相似化合物的比较
类似化合物
艾瓦西米贝: 另一种具有类似降胆固醇作用的ACAT抑制剂。
利莫那班: 一种也靶向胆固醇代谢但通过不同机制的化合物。
黄腐醇: 具有ACAT抑制活性的天然化合物.
TMP 153 的独特性
TMP 153 在其对 ACAT 抑制的高效性和选择性方面是独一无二的。它对肠道和肝脏 ACAT 的 IC50 值为 5-10 nM,使其成为目前最有效的 ACAT 抑制剂之一。 此外,TMP 153 在各种动物模型中显示出显着的降胆固醇作用,突出了其作为治疗高胆固醇血症和动脉粥样硬化的治疗剂的潜力 .
属性
IUPAC Name |
1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKNNBNIAHVVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155987 | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128831-46-9 | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TMP-153 and how does it impact Hepatitis C Virus (HCV)?
A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 and ACAT2 enzymes [, , ]. These enzymes are responsible for converting free cholesterol into cholesteryl esters (CEs). HCV infection leads to cholesterol accumulation in liver cells, and this excess cholesterol is utilized in the production of infectious HCV particles []. Research has shown that this compound significantly reduces the production of infectious HCV particles by inhibiting CE synthesis, a crucial component of HCV lipoviral particles []. While this compound effectively reduces HCV infectivity, it does not directly interfere with viral RNA replication [].
Q2: How does the inhibition of CE synthesis by this compound affect HCV particles?
A2: Inhibiting CE synthesis with this compound leads to a noticeable increase in the density of HCV lipoviral particles []. This observation suggests that CEs play a vital role in the lipidation of HCV particles, and their depletion due to this compound treatment results in less buoyant, denser particles. This alteration in density and lipid composition likely contributes to the reduced infectivity of HCV in the presence of this compound [].
Q3: Besides its effects on HCV, has this compound been studied in other contexts?
A3: Yes, research indicates that this compound can lower plasma cholesterol levels in animal models like rats and hamsters [, ]. While the specific mechanisms were not fully elucidated in the provided abstracts, the findings suggest that this compound's ACAT inhibitory activity might have broader implications for cholesterol regulation and potentially impact cholesterol absorption and metabolism [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。